molecular formula C13H13NO2S2 B2847488 Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 338414-93-0

Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate

Cat. No.: B2847488
CAS No.: 338414-93-0
M. Wt: 279.37
InChI Key: GQMLZYIGEUGAGE-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a methyl group attached to the thiazole ring and a sulfanylbenzenecarboxylate moiety, making it a unique and versatile molecule in various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-methyl-1,3-thiazol-4-ylmethanol and 2-mercaptobenzoic acid.

  • Reaction Steps: The reaction involves the formation of an ester bond between the thiazole derivative and the benzoic acid derivative. This can be achieved through a Fischer esterification process, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reduction reactions may target the thiazole ring, potentially leading to the formation of thiol derivatives.

  • Substitution: Substitution reactions can occur at various positions on the thiazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thiol derivatives.

  • Substitution Products: Various substituted thiazoles.

Scientific Research Applications

Chemistry: Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Methyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the sulfanylbenzenecarboxylate moiety.

  • 2-Methylthiazole-4-carboxylate: Similar thiazole core but different substituents.

Uniqueness: Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new drugs, industrial chemicals, and research tools.

Properties

IUPAC Name

methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9-14-10(7-17-9)8-18-12-6-4-3-5-11(12)13(15)16-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMLZYIGEUGAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601323015
Record name methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338414-93-0
Record name methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601323015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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